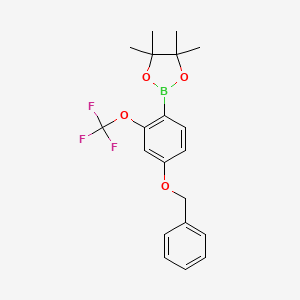

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMEIIBDBBHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The Miyaura borylation typically employs a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in combination with a base like potassium acetate (KOAc). The reaction proceeds in anhydrous dimethyl sulfoxide (DMSO) or 1,4-dioxane at elevated temperatures (80–100°C) under an inert atmosphere. For example:

Challenges in Precursor Synthesis

The synthesis of 4-benzyloxy-2-(trifluoromethoxy)bromobenzene requires sequential functionalization:

-

Benzyloxy Introduction : Protection of a phenolic hydroxyl group at position 4 using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Trifluoromethoxy Installation : Introducing the trifluoromethoxy group at position 2 often necessitates nucleophilic substitution or copper-mediated coupling. For instance, replacing a nitro or chloro substituent with trifluoromethoxide (OCF₃⁻) using CuI and a trifluoromethylation reagent.

Suzuki-Miyaura Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is traditionally used for biaryl formation, it can also be adapted to construct boronic esters if the boronate is pre-formed. This approach is less direct but useful when the aryl halide precursor is inaccessible.

Boronic Acid Intermediate Preparation

The boronic acid intermediate, 4-benzyloxy-2-(trifluoromethoxy)phenylboronic acid , is synthesized via:

Coupling with Aryl Halides

The boronic ester can participate in Suzuki couplings to form complex biaryl systems. For example, reacting with 5-bromo-isophthalic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst System | Yield (%) | Purification |

|---|---|---|---|---|

| Miyaura Borylation | Aryl bromide → Boronic ester | PdCl₂(dppf), KOAc | 65–80 | Column chromatography |

| Suzuki Coupling | Boronic acid + Aryl halide → Biaryl | Pd(PPh₃)₄, Na₂CO₃ | 70–85 | Recrystallization |

| Copper-Mediated Ullmann | Phenol + Benzyl halide → Benzyloxy | Cu(OAc)₂, pyridine | 40–60 | Flash chromatography |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester can be oxidized to the corresponding phenol or reduced to the corresponding alkane under appropriate conditions.

Substitution Reactions: The benzyloxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

It appears that the available search results contain limited information regarding the specific applications of "4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester." However, some relevant details can be extracted from the provided sources.

Basic Information

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a chemical compound with the CAS number 2121511-68-8 . The molecular formula is C20H22BF3O4 and the molecular weight is 394.19 . Other names include 2-(4-(benzyloxy)-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Safety Information

The compound is labeled with the signal word "Warning" and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include instructions for avoiding breathing dust/fume/gas/mist/vapors/spray and for proper eye washing . It is recommended to store it at temperatures between 2-8°C .

Potential Applications

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives and as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia CatPd(0) .

Solubility

Pinacol esters generally show better solubility than the parent acid in organic solvents .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy and trifluoromethoxy groups can also interact with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

Trifluoromethoxy-Substituted Analogs :

- 4-(Trifluoromethoxy)benzylboronic acid pinacol ester (): Used in Toll-like receptor agonist synthesis, highlighting its role in medicinal chemistry. The trifluoromethoxy group directs coupling reactions by polarizing the aromatic ring, favoring electrophilic substitution at specific positions .

- Pinacol esters with trifluoromethoxy groups (): Electron-withdrawing substituents like trifluoromethoxy promote sp³-sp² cross-coupling by stabilizing transition states, achieving yields up to 71% in Pd-catalyzed reactions .

- Benzyloxy-Substituted Analogs: 4-Benzyloxy derivatives (e.g., 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, ): Benzyloxy groups enhance steric hindrance, slowing reaction rates but improving regioselectivity. They also enable post-synthetic modifications (e.g., hydrogenolysis for hydroxyl group exposure) .

- Fluoro-Substituted Analogs: 2-Fluoro-4-methylthiophenylboronic acid pinacol ester () and 4-Cyano-2-fluorophenylboronic acid pinacol ester (): Fluorine atoms increase metabolic stability and binding affinity in drug candidates. The cyano group in further enhances polarity, affecting solubility and intermolecular interactions .

Comparative Reactivity

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility compared to parent boronic acids. For example:

- Phenylboronic acid pinacol ester (): High solubility in polar solvents (e.g., chloroform, acetone) due to reduced hydrogen bonding and increased lipophilicity .

- Azaester analogs (): Lower solubility in hydrocarbons (e.g., methylcyclohexane) but comparable to pinacol esters in chloroform .

The target compound’s benzyloxy group may slightly reduce solubility in nonpolar solvents, but its pinacol ester backbone ensures miscibility in most organic solvents, facilitating reactions in diverse media .

Stability and Functional Group Compatibility

- Benzyloxy Group Stability: Stable under basic and acidic conditions but cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .

- Trifluoromethoxy Group Stability : Resistant to hydrolysis and oxidation, making it ideal for harsh reaction conditions .

Biological Activity

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS No. 2121511-68-8) is a boronic ester compound with a molecular formula of CHBFO. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, including a benzyloxy group and a trifluoromethoxy substituent. This article explores its biological activity, including its applications, mechanisms, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 394.19 g/mol

- Appearance : Solid at room temperature

- Solubility : Exhibits high solubility in various organic solvents, particularly chloroform and acetone, which enhances its utility in chemical reactions .

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester primarily functions as a reagent in:

- Suzuki-Miyaura Coupling Reactions : It facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to certain enzymes, making it a candidate for drug development targeting specific biological pathways .

Antimicrobial Properties

Research indicates that boronic acids, including derivatives like 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester, exhibit antimicrobial activity. A study assessed the antibacterial potency of various phenylboronic acids against Escherichia coli and Bacillus cereus, revealing that certain substitutions significantly enhance their efficacy .

Case Studies

-

Antibacterial Efficacy :

- A comparative study on the activity of ortho-substituted phenylboronic acids showed that the presence of the trifluoromethoxy group resulted in stronger binding to d-glucose compared to d-fructose, indicating potential applications in diabetes diagnostics .

- The compound was evaluated for its ability to inhibit bacterial growth in vitro, demonstrating significant activity against common pathogens.

-

Cancer Research :

- Investigations into the antiproliferative effects of boronic acid derivatives on cancer cell lines have shown promising results. Compounds structurally related to 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester were found to inhibit tumor cell growth without affecting non-tumorigenic cells at specific concentrations .

Applications in Drug Development

The structural features of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester make it a valuable scaffold in drug design:

- Targeting Enzymes : Its ability to selectively inhibit enzymes involved in metabolic pathways positions it as a candidate for developing therapeutics for diseases such as cancer and diabetes.

- Synthesis of New Compounds : As a versatile building block, it aids in synthesizing novel compounds with enhanced biological activity.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester | Benzyloxy and trifluoromethoxy groups | Antibacterial, enzyme inhibition |

| 4-(Benzyloxy)phenylboronic acid pinacol ester | Lacks trifluoromethoxy group | Moderate antibacterial activity |

| Phenylboronic acid pinacol ester | Simpler structure | Basic organic synthesis |

Q & A

Q. How does its orthogonal reactivity compare to other boronic esters in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.